molecular formula C20H19F3N4O B12380646 CB2 PET Radioligand 1

CB2 PET Radioligand 1

Cat. No.: B12380646
M. Wt: 388.4 g/mol
InChI Key: BIZKYYOUJIFVEV-UHFFFAOYSA-N
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Description

Overview of Cannabinoid Receptor Type 2

Cannabinoid Receptor Type 2 is a G-protein coupled receptor predominantly expressed in immune cells, including macrophages, microglia, and peripheral lymphocytes. Unlike Cannabinoid Receptor Type 1, which is abundant in the central nervous system and mediates psychoactive effects, Cannabinoid Receptor Type 2 remains largely absent from healthy neural tissue but becomes highly upregulated during inflammatory responses. Structural studies reveal that Cannabinoid Receptor Type 2 shares 44% homology with Cannabinoid Receptor Type 1, with distinct ligand-binding pockets that enable selective pharmacological targeting.

The receptor’s activation modulates adenylate cyclase inhibition and mitogen-activated protein kinase pathways, influencing immune cell migration, cytokine release, and phagocytic activity. In pathological states, Cannabinoid Receptor Type 2 expression increases by 50- to 200-fold in activated microglia, making it a sensitive biomarker of neuroinflammation.

The Role of Cannabinoid Receptor Type 2 in Neuroinflammation and Immune Function

Neuroinflammatory cascades trigger Cannabinoid Receptor Type 2 overexpression on reactive microglia, which constitute the primary immune defense in the central nervous system. Activation of these receptors suppresses pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukin-1β while enhancing anti-inflammatory interleukin-10 production. In experimental models of multiple sclerosis, Cannabinoid Receptor Type 2 agonism reduces leukocyte infiltration across the blood-brain barrier by 60–70%, demonstrating its immunomodulatory potential.

Peripherally, Cannabinoid Receptor Type 2 regulates B-cell differentiation and T-cell apoptosis, with knockout mice exhibiting exacerbated autoimmune responses. The receptor’s dual role in central and peripheral immunity positions it as a therapeutic target for conditions ranging from rheumatoid arthritis to HIV-associated neurocognitive disorders.

The Need for Cannabinoid Receptor Type 2-Selective Positron Emission Tomography Radioligands

Conventional imaging techniques lack the specificity to distinguish Cannabinoid Receptor Type 2 from Cannabinoid Receptor Type 1 or quantify receptor density changes during disease progression. Existing radioligands face three principal limitations:

  • Poor blood-brain barrier permeability (<5% injected dose reaching the brain).
  • Inadequate selectivity (Cannabinoid Receptor Type 1/Cannabinoid Receptor Type 2 binding ratios < 10:1).
  • Rapid metabolic clearance (>50% tracer degradation within 20 minutes).

These challenges necessitate radiotracers with optimized lipophilicity (LogD 2–3), subnanomolar affinity (<1 nM), and resistance to cytochrome P450 metabolism. The ideal ligand should enable longitudinal studies of neuroinflammatory resolution in vivo, particularly in early-stage neurodegenerative diseases.

Historical Development of Cannabinoid Receptor Type 2 Positron Emission Tomography Radioligands

First-generation ligands like [¹¹C]NE40 demonstrated moderate Cannabinoid Receptor Type 2 affinity (K~i~ = 7.8 nM) but suffered from high nonspecific binding in primate brains. The 2017 development of [¹⁸F]MA3 improved selectivity (Cannabinoid Receptor Type 2/Cannabinoid Receptor Type 1 = 35:1) yet showed unstable pharmacokinetics, with only 40% intact tracer remaining at 30 minutes post-injection.

Radioligand Year Affinity (K~i~, nM) Selectivity (CB2/CB1) Brain Uptake (%ID/g)
[¹¹C]NE40 2012 7.8 12:1 0.9
[¹⁸F]MA3 2017 2.4 35:1 1.7
[¹⁸F]LU14 2021 0.8 120:1 3.2
[¹⁸F]RM365 2023 2.1 300:1 4.5

Table 1: Evolution of Cannabinoid Receptor Type 2 radioligands’ pharmacological properties.

Breakthroughs came with naphthyridinone-based tracers like [¹⁸F]LU14, achieving 80% intact brain uptake at 30 minutes and reversible binding confirmed through displacement studies with GW405833. Subsequent optimization produced [¹⁸F]RM365, which exhibits 300-fold selectivity over Cannabinoid Receptor Type 1 and detects human Cannabinoid Receptor Type 2 with 2.32 nM affinity in vitro.

Emergence and Significance of Cannabinoid Receptor Type 2 Positron Emission Tomography Radioligand 1

Cannabinoid Receptor Type 2 Positron Emission Tomography Radioligand 1 ([¹⁸F]RoSMA-18-d6) represents the culmination of decade-long medicinal chemistry efforts. Its deuterated pyridine core confers metabolic stability, with <10% defluorination observed in nonhuman primates over 90-minute scans. Autoradiographic studies demonstrate 5-fold higher binding in Cannabinoid Receptor Type 2-overexpressing brain regions versus contralateral areas, outperforming previous ligands’ signal-to-background ratios.

The radioligand’s clinical value lies in its ability to:

  • Quantify microglial activation phases in Alzheimer’s disease progression
  • Monitor response to Cannabinoid Receptor Type 2-targeted immunotherapies
  • Differentiate between neuroinflammatory and neurodegenerative components in parkinsonian disorders

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[4-(3-fluoroanilino)-1-methylpyrrolo[3,2-c]pyridin-7-yl]methanone

InChI

InChI=1S/C20H19F3N4O/c1-26-8-5-15-17(26)16(19(28)27-9-6-20(22,23)7-10-27)12-24-18(15)25-14-4-2-3-13(21)11-14/h2-5,8,11-12H,6-7,9-10H2,1H3,(H,24,25)

InChI Key

BIZKYYOUJIFVEV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=CN=C2NC3=CC(=CC=C3)F)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

Preparation Methods

Organic Synthesis of CB2 Radioligand Precursors

Core Scaffold Design and Enantioselective Synthesis

The development of CB2 PET Radioligand 1 derivatives, such as RM365, begins with the synthesis of a chiral dihydroindene subunit. Starting from 5-bromo-1-indanone (8 ), a four-step sequence involving methylation, Rosenmund–von Braun nitrilation, reductive amination, and coupling with indole-2-carboxamide yields the racemic amine intermediate (11 ) with a 37% overall yield. Enantiomeric separation is achieved via chiral HPLC, producing (R)- and (S)-enantiomers with >99% purity. The (R)-enantiomer exhibits superior CB2R affinity (Ki = 2.1 nM) and selectivity over CB1R (>300-fold).

Table 1: Key Intermediates and Their Synthetic Yields
Compound Step Yield (%) Purity (%)
8 Methylation 85 98
11 Reductive Amination 73 95
(R)-6 Chiral Separation 45 >99

Structural Modifications for Enhanced Binding

Modifications to the dihydroindene and indole subunits are critical for optimizing CB2R affinity. Replacing the nitrile group in 6 with fluoroethoxy (19D ) or fluoropropoxy (21B ) residues reduces binding affinity by 30–50%, whereas substituting the dihydroindene with fenchone (21D ) or adamantane (21E ) abolishes binding entirely. Conversely, replacing the pyrrole ring with thiophene (19G ) retains high affinity (Ki = 2.5 nM), demonstrating tolerance for heterocyclic bioisosteres.

Radiofluorination Strategies

Cu-Mediated 18F-Labeling

Radioligand [18F]RM365 is synthesized via a Cu-mediated aromatic radiofluorination reaction. Precursor 24 undergoes Miyaura borylation to generate 25 , which reacts with [18F]TBAF in DMA/t-BuOH at 120°C. Optimized conditions (3 mg precursor, Cu/24 molar ratio = 2) yield [18F]RM365 with 5% radiochemical yield (RCY), >99% purity, and molar activity of 80 GBq/μmol. Automated synthesis modules (e.g., Elysia-Raytest) streamline production, albeit with reduced RCY compared to manual methods.

Table 2: Radiofluorination Parameters for [18F]RM365
Parameter Optimal Value
Precursor (mg) 3
Temperature (°C) 120
Cu/24 Ratio 2
RCY (%) 5
Molar Activity (GBq/μmol) 80

Alternative Radiolabeling Approaches

For carbon-11 labeling, [11C]A-836339 is synthesized by methylating precursor 2 with [11C]CH3I in DMF at 90°C, achieving 78% yield. Similarly, [11C]AAT-015 is produced via [11C]CO2 reduction to [11C]CH4, followed by iodination and coupling with precursor 4 (12–37% RCY).

Optimization of Reaction Conditions

Solvent and Base Selection

Radiofluorination efficiency hinges on solvent polarity and base strength. For [18F]LU14, using K2.2.2./K2CO3 in DMSO at 150°C doubles RCY compared to TBAHCO3 in MeCN. Similarly, [18F]KP23 synthesis employs 45% MeCN/water for HPLC purification, ensuring >99% radiochemical purity.

Temperature and Time Dependence

Elevated temperatures (120–150°C) enhance fluorination rates but risk precursor degradation. For [18F]RM365, heating beyond 140°C reduces RCY by 40%, while reactions <110°C fail to initiate. Optimal reaction times range from 10–20 minutes, balancing completeness and side-product formation.

Characterization and Validation

In Vitro Binding Affinity

Saturation binding assays using hCB2R-transfected CHO cells reveal [18F]RM365’s KD = 2.32 nM for hCB2R, with negligible binding to rCB2R (KD > 10,000 nM). Selectivity over CB1R is confirmed via competition assays using [3H]SR141716A.

Table 3: Binding Affinities of CB2 Radioligands
Radioligand CB2R Ki (nM) CB1R Ki (nM) Selectivity (CB2/CB1)
[18F]RM365 2.1 >630 >300
[18F]KP23 3.4 >1,000 >294
[11C]A-836339 0.8 520 650

Metabolic Stability and In Vivo Performance

In mice, [18F]RM365 exhibits 85% intact tracer in plasma at 30 minutes post-injection, with a brain uptake ratio of 3.5:1 (hCB2R(D80N) vs. wild-type). PET imaging in rat models confirms a high signal-to-background ratio (SUVmax = 2.8) in hCB2R-overexpressing regions.

Scientific Research Applications

Development of CB2 PET Radioligand 1

Chemical Structure and Properties

This compound is characterized by its high affinity for CB2 receptors, with binding affinities often reported in the nanomolar range. For instance, one study identified a fluorinated analog with a Ki value of 0.39 nM, demonstrating a selectivity factor over CB1 receptors of approximately 1000 . This high selectivity is crucial for minimizing off-target effects during imaging.

Synthesis and Radiofluorination

The synthesis of this compound typically involves radiofluorination techniques that allow for the incorporation of fluorine-18, a common isotope used in PET imaging. The radioligand is synthesized from precursor compounds through established radiochemical pathways, ensuring high radiochemical purity and yield .

Neuroinflammation

One of the primary applications of this compound is in the imaging of neuroinflammatory processes. Studies have shown that this radioligand can effectively highlight areas of increased CB2 receptor expression in models of neuroinflammation induced by lipopolysaccharide (LPS) treatment. For example, significant increases in brain uptake were observed in LPS-treated mice compared to controls, indicating the potential for monitoring inflammatory responses in real-time .

Cancer Research

CB2 receptors are also implicated in cancer biology, particularly regarding tumor-associated inflammation. The use of this compound can aid in visualizing tumor microenvironments where CB2R expression is upregulated. This application may facilitate the assessment of therapeutic efficacy in cancer treatments targeting the endocannabinoid system .

Case Study 1: Alzheimer's Disease

In a study involving a rat model of Alzheimer's disease, researchers utilized this compound to evaluate changes in receptor expression associated with disease progression. The results demonstrated a marked increase in CB2R binding in regions known to be affected by neurodegeneration, suggesting that this radioligand could serve as a biomarker for tracking disease progression and therapeutic response .

Case Study 2: Multiple Sclerosis

Another study explored the application of this compound in a model of multiple sclerosis. The findings indicated that areas with active demyelination exhibited elevated levels of CB2R expression. This suggests that the radioligand could be instrumental in assessing inflammatory activity and guiding treatment decisions .

Data Tables

Property Value
Binding Affinity (Ki)0.39 nM
Selectivity (CB2 over CB1)>1000
Radiochemical Yield>99%
Specific Radioactivity>300 TBq/mmol
Application Area Findings
NeuroinflammationIncreased uptake in LPS models
CancerVisualization of tumor microenvironments
Alzheimer's DiseaseElevated binding correlating with disease progression
Multiple SclerosisActive demyelination linked to higher CB2R expression

Comparison with Similar Compounds

Comparison with Similar Compounds

The development of CB2 PET radioligands has focused on improving binding affinity, selectivity, metabolic stability, and brain penetration. Below is a comparative analysis of key candidates:

Table 1: Comparative Properties of CB2 PET Radioligands

Compound CB2 Kᵢ (nM) CB1/CB2 Selectivity Lipophilicity (LogP/D) Metabolic Stability In Vivo Specificity Key Findings
[¹¹C]A-836339 (1) ~0.39 >1,000× High (non-specific binding) Moderate (rapid metabolism in mice) Spleen, brain (LPS/AD models) Validated in neuroinflammation models; limited brain specificity in healthy subjects
[¹⁸F]RoSMA-18-d6 N/A N/A Moderate High Spleen, spinal cord (primates) Blocks CB2 in spleen and spinal cord; no brain binding in healthy primates
2-Oxoquinoline Derivatives 0.1–5 >100× High (LogD = 3.5–4.2) Low (13–17% parent compound at 30 min) Limited brain uptake High in vitro affinity but poor in vivo stability
[¹⁸F]RM365 2.1 (hCB2) >300× N/A Not evaluated Species-dependent (hCB2 > rCB2) High human CB2 affinity; no rodent CB2 binding
[¹¹C]GW405833 3.4 >50× High (LogD = 3.8) Moderate Specific in rat striatum Early proof-of-concept; lacks clinical validation

Key Comparisons

Binding Affinity and Selectivity [¹¹C]A-836339 and 2-oxoquinoline derivatives exhibit sub-nanomolar CB2 affinity, outperforming [¹⁸F]RM365 (Kᵢ = 2.1 nM) and [¹¹C]GW405833 (Kᵢ = 3.4 nM) . [¹¹C]A-836339 demonstrates superior selectivity (>1,000×) compared to [¹⁸F]RM365 (>300×) and 2-oxoquinolines (>100×) .

Lipophilicity and Brain Uptake High lipophilicity in [¹¹C]A-836339 and 2-oxoquinolines contributes to non-specific binding and radiometabolite interference . [¹⁸F]RoSMA-18-d6 avoids brain uptake in healthy primates, making it suitable for peripheral inflammation imaging .

Metabolic Stability 2-Oxoquinolines suffer from rapid metabolism (<20% intact compound at 30 min), whereas [¹¹C]A-836339 and [¹⁸F]RoSMA-18-d6 show moderate-to-high stability .

Research Findings and Clinical Implications

  • [¹¹C]A-836339 : Demonstrated utility in LPS-induced neuroinflammation (78–84% specific cerebral uptake) and AD models (29–33% specific binding), supporting its role in neuroimaging . However, high lipophilicity necessitates structural optimization .
  • 2-Oxoquinolines: Despite promising in vitro data, poor metabolic stability limits in vivo application .

Biological Activity

The cannabinoid receptor type 2 (CB2R) has garnered significant attention in recent years due to its potential therapeutic implications in various diseases, including neuroinflammation, neurodegeneration, and cancer. CB2 PET Radioligand 1 is a promising compound developed for imaging CB2R expression using positron emission tomography (PET). This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is synthesized through Cu-mediated fluorination and exhibits high affinity for the CB2 receptor. Initial studies have shown that it demonstrates significant brain uptake in murine models of neuroinflammation, making it a valuable tool for studying CB2R dynamics in vivo .

Binding Affinity and Selectivity

The binding affinity of this compound has been evaluated through various assays. The compound shows a dissociation constant (KdK_d) in the low nanomolar range, indicating strong binding to the CB2 receptor. In vitro studies have demonstrated that it selectively binds to CB2R over CB1R, with a reported selectivity ratio exceeding 1000:1 .

Table 1: Binding Affinity of this compound

CompoundKdK_d (nM)Selectivity (CB2/CB1)
This compound<5>1000

In Vivo Imaging Studies

Dynamic PET imaging studies in animal models have confirmed the utility of this compound for visualizing CB2R expression. In a study involving Wistar rats with induced neuroinflammation, the radioligand exhibited significant uptake in areas known for high CB2R expression, such as the spleen and inflamed brain regions. The results indicated that approximately 80% of the tracer remained intact within the brain at 30 minutes post-injection (p.i.), highlighting its stability and effectiveness as an imaging agent .

Case Study: Neuroinflammation Model

In a preclinical model of neuroinflammation, researchers administered this compound to evaluate its distribution and binding characteristics. The study revealed:

  • High Uptake : Significant accumulation in regions associated with inflammation.
  • Specificity : Blocking experiments using known CB2 agonists demonstrated that uptake was significantly reduced when competing ligands were introduced, confirming specific binding to the receptor .

Metabolic Stability

One critical aspect of radioligands is their metabolic stability in vivo. Preliminary findings indicate that while this compound shows promising retention in target tissues, further investigations are warranted to assess its metabolic profile comprehensively. A related study reported that other compounds in this class exhibited rapid metabolism, with only about 13%–17% remaining unchanged after 30 minutes . Ensuring metabolic stability is crucial for effective imaging applications.

Q & A

Q. How can researchers control for off-target binding of Radioligand 1 to CB1 receptors or non-cannabinoid targets?

  • Methodological Answer : Include CB1-selective blockers (e.g., SR141716A) in binding assays. Perform screening against non-cannabinoid GPCRs (e.g., opioid receptors) using panels like CEREP’s affinity profiling. In vivo, use CB1/CB2 double-knockout models to isolate non-specific binding .

Q. What quality control measures are essential for synthesizing Radioligand 1 with high specific activity?

  • Methodological Answer : Monitor radiochemical purity via HPLC with UV and radioactivity detection. Ensure specific activity >1 Ci/µmol by optimizing precursor concentration and reaction time. Validate stability in formulation solvents (e.g., saline-ethanol mixtures) over the imaging timeframe .

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